molecular formula C15H20ClF2N3O2 B15004851 N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B15004851
M. Wt: 347.79 g/mol
InChI Key: SDYYRDOKXFLYEI-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety through a methylpiperazine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate.

    Coupling with methylpiperazine: The intermediate is then reacted with 4-methylpiperazine under basic conditions to form the desired piperazine derivative.

    Amidation: The final step involves the reaction of the piperazine derivative with a suitable acylating agent, such as propanoyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[fluoro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide
  • N-{4-[bromo(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide
  • N-{4-[iodo(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide stands out due to the presence of the chloro(difluoro)methoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20ClF2N3O2

Molecular Weight

347.79 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H20ClF2N3O2/c1-20-8-10-21(11-9-20)7-6-14(22)19-12-2-4-13(5-3-12)23-15(16,17)18/h2-5H,6-11H2,1H3,(H,19,22)

InChI Key

SDYYRDOKXFLYEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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